molecular formula C33H51N B12062332 Cholesterylaniline

Cholesterylaniline

Cat. No.: B12062332
M. Wt: 461.8 g/mol
InChI Key: QLUKVXBTMCXYMC-IVFUUCCDSA-N
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Description

This compound is characterized by its molecular formula C₃₃H₅₁N and a molecular weight of 461.76 g/mol . It is primarily used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterylaniline can be synthesized through a series of chemical reactions involving cholesterol and aniline. The typical synthetic route involves the following steps:

    Formation of Cholesteryl Chloride: Cholesterol is first converted to cholesteryl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amination Reaction: The cholesteryl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.

The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Cholesterylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cholesteryl oxides, while reduction can produce cholesteryl amines.

Scientific Research Applications

Cholesterylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological membranes and lipid-protein interactions due to its structural similarity to cholesterol.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which cholesterylaniline exerts its effects involves its interaction with biological membranes and proteins. Its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Cholesterylaniline can be compared with other similar compounds such as:

    Cholesteryl Chloride: Used as an intermediate in the synthesis of this compound.

    Cholesteryl Acetate: Another cholesterol derivative with different functional properties.

    Aniline Derivatives: Compounds like N-phenylaniline, which share the phenylamine structure but differ in their lipid moiety.

This compound is unique due to its combination of a cholesterol backbone and aniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C33H51N

Molecular Weight

461.8 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1

InChI Key

QLUKVXBTMCXYMC-IVFUUCCDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C

Origin of Product

United States

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